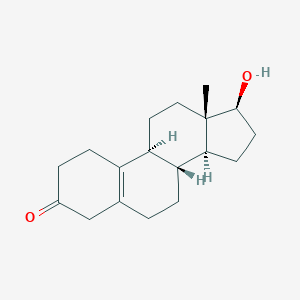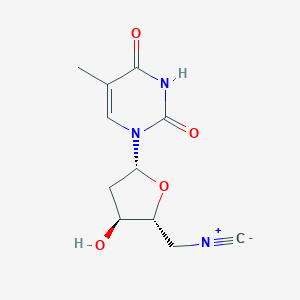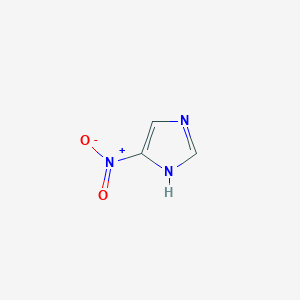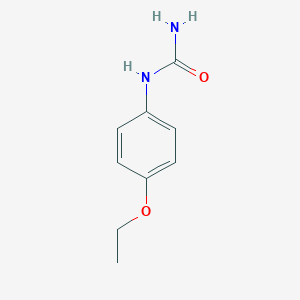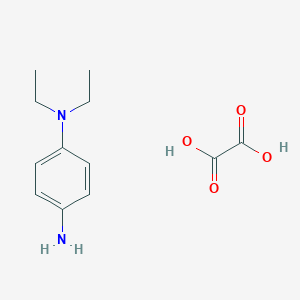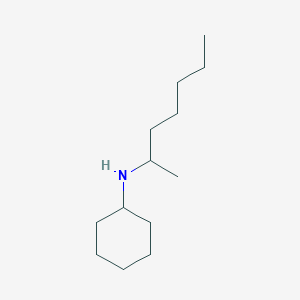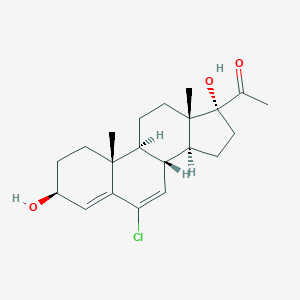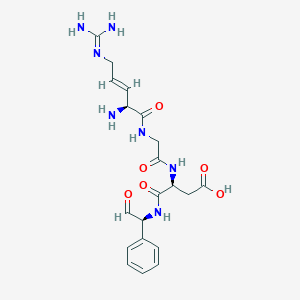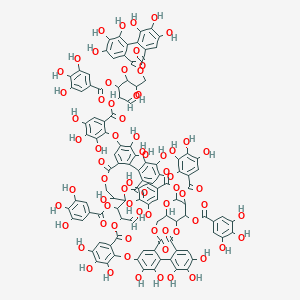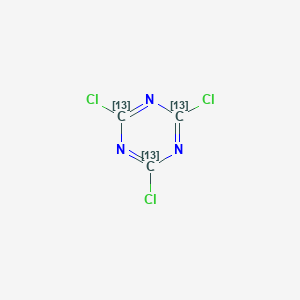
Cyanuric chloride-13C3
説明
Cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, is a compound that serves as a versatile intermediate in chemical synthesis. It is characterized by its three chlorine atoms attached to a triazine ring, which makes it highly reactive and useful for various chemical transformations .
Synthesis Analysis
Cyanuric chloride is used as a catalyst in the Beckmann rearrangement, facilitating the conversion of ketoximes into amides, which are valuable in the synthesis of materials like nylon-12 . It also catalyzes the synthesis of biologically active dihydroquinazolinones, spiroquinazolinones, and glycoconjugates of quinazolinones, offering rapid cyclization and high yields . Additionally, cyanuric chloride is employed as a starting platform for the synthesis of potential multimodal imaging chemical entities, demonstrating its utility in the biomedical field .
Molecular Structure Analysis
The molecular structure of cyanuric chloride is dominated by halogen bonds, which contribute to its stability under high pressure, as evidenced by synchrotron X-ray diffraction and Raman spectroscopy studies . X-ray analysis reveals a lattice formed from π-stacked layers of planar molecular arrays, with notable N⋯Cl contacts that define its crystalline structure .
Chemical Reactions Analysis
Cyanuric chloride participates in various chemical reactions due to its three reactive chlorine atoms. It can undergo substitution reactions with different nucleophiles, allowing for the stepwise synthesis of complex molecules, such as bioimaging agents . It also reacts with sulfonamides and aryl aldehydes to produce N-sulfonyl imines, showcasing its role as a mild and efficient catalyst10.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanuric chloride have been extensively studied. Vibrational spectral analysis using FT-Raman and FT-IR spectra, along with Density Functional Theory (DFT) calculations, have provided insights into its structural characteristics and stability . Polarographic methods have been developed for its determination, highlighting its electrochemical behavior . Furthermore, the synthesis of isotopically labeled cyanuric acid demonstrates the compound's utility as an internal standard in analytical applications .
科学的研究の応用
Oxidation and Deoxygenation Promoter
Cyanuric chloride has been employed as an efficient promoter for the chemoselective oxidation of sulfides to sulfones, using H2O2 as the oxidant. Additionally, it facilitates the deoxygenation of sulfoxides to sulfides, indicating its broad applicability in synthetic chemistry for modifying sulfur-containing compounds (Bahrami, Khodaei, & Sohrabnezhad, 2011).
Acyl Chloride Synthesis
A novel approach utilizes cyanuric chloride loaded onto modified Wang resin for converting carboxylic acids into their corresponding acyl chlorides, showcasing a versatile method for synthesizing acyl chlorides from readily available carboxylic acids (Luo, Xu, & Poindexter, 2002).
Isotope Dilution Mass Spectrometry
Cyanuric chloride-13C3 is used in the synthesis of labeled internal standards, such as [13C3]-melamine and [13C3]-cyanuric acid. These standards facilitate the accurate determination of melamine and cyanuric acid in food products, highlighting its critical role in ensuring food safety (Varelis & Jeskelis, 2008).
Boron Neutron Capture Therapy (BNCT) Agents
The compound has been utilized as a scaffold for synthesizing potential BNCT agents, incorporating a carborane cluster, sugar moiety, and amino acid for conjugation with bioactive molecules. This application demonstrates its potential in medicinal chemistry for designing targeted cancer therapy agents (Ronchi, Prosperi, Compostella, & Panza, 2004).
Flame Retardant for Textiles
Research has explored the synthesis of cyanuric chloride derivatives for treating cotton textiles, enhancing their flame retardant properties. This application underscores its importance in developing safer and more durable materials for various industries (Easson et al., 2011).
Catalysis and Chemical Synthesis
Cyanuric chloride serves as an inexpensive, efficient catalyst for numerous chemical reactions, including the Michael addition of indoles to nitroolefins and the synthesis of N-sulfonyl imines, demonstrating its utility in streamlining organic synthesis processes (Yang & Jing, 2013); (Wu, Yang, Wang, & Yan, 2010).
Safety And Hazards
将来の方向性
Cyanuric chloride has been utilized in the development of new synthetic lipid compounds using two differing schemes . This strategy provides a simple method to alter the structure of lipids to optimize lipid properties depending on the desired outcome . It also shows promise in enhancing the dye adsorption, antimicrobial and anti-creasing properties of treated samples .
特性
IUPAC Name |
2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCLNQXLYJVJD-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583894 | |
| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanuric chloride-13C3 | |
CAS RN |
286013-07-8 | |
| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



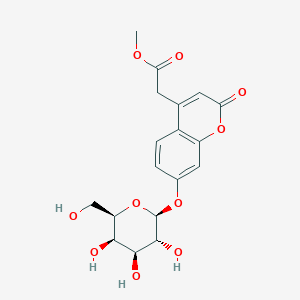
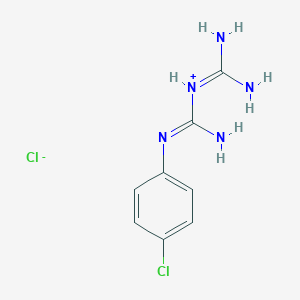
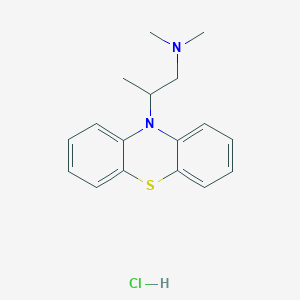
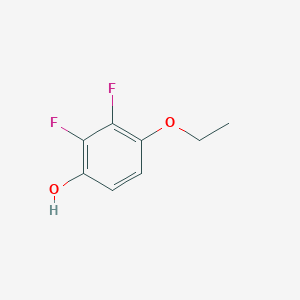
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
